1-(3,5-dimethylphenyl)-4-((3-(2,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione

Description

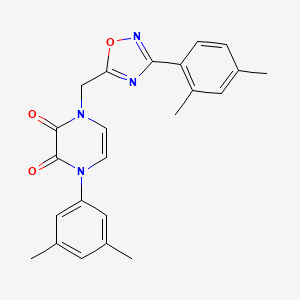

The compound 1-(3,5-dimethylphenyl)-4-((3-(2,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione features a pyrazine-2,3-dione core substituted at position 1 with a 3,5-dimethylphenyl group and at position 4 with a methyl-linked 1,2,4-oxadiazole ring bearing a 2,4-dimethylphenyl substituent.

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)-4-[[3-(2,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3/c1-14-5-6-19(17(4)10-14)21-24-20(30-25-21)13-26-7-8-27(23(29)22(26)28)18-11-15(2)9-16(3)12-18/h5-12H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPHGJLTFHJTOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NOC(=N2)CN3C=CN(C(=O)C3=O)C4=CC(=CC(=C4)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,5-dimethylphenyl)-4-((3-(2,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a complex organic molecule featuring a pyrazine core and oxadiazole moiety. Its structural complexity suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

Biological Activity Overview

The biological activity of the compound primarily revolves around its antioxidant , anti-inflammatory , and antimicrobial properties. It has been studied for its potential therapeutic applications in various diseases.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives of pyrazine and oxadiazole can scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant activity is often attributed to the presence of electron-donating groups that stabilize free radicals.

Anti-inflammatory Properties

The anti-inflammatory effects of the compound are likely linked to its ability to inhibit pro-inflammatory cytokines and enzymes. In vitro assays have demonstrated that related compounds can downregulate the expression of cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in various models.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties against a range of pathogens. Compounds with similar frameworks have shown efficacy against bacteria and fungi by disrupting cellular membranes or inhibiting essential metabolic pathways.

Case Study 1: Antioxidant Evaluation

A study conducted by Umesha et al. (2009) evaluated the antioxidant capacity of pyrazole derivatives using DPPH radical scavenging assays. The results indicated that certain modifications to the pyrazole structure significantly enhanced antioxidant activity compared to controls .

Case Study 2: Anti-inflammatory Mechanisms

Research published in Pharmaceutical Biology explored the anti-inflammatory mechanisms of oxadiazole derivatives. The study found that these compounds could inhibit NF-kB activation, leading to decreased expression of inflammatory mediators in lipopolysaccharide-stimulated macrophages .

Case Study 3: Antimicrobial Testing

In a comparative study on antimicrobial activity, several pyrazole derivatives were tested against both Gram-positive and Gram-negative bacteria. The results showed promising inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli .

Data Tables

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | Umesha et al., 2009 |

| Anti-inflammatory | COX/LOX inhibition | Pharmaceutical Biology |

| Antimicrobial | Membrane disruption | ResearchGate |

Scientific Research Applications

Biological Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit promising antimicrobial properties. For instance, compounds similar to 1-(3,5-dimethylphenyl)-4-((3-(2,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione have shown effectiveness against various strains of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways. The specific structure of this compound may enhance its efficacy against specific cancer cell lines by targeting unique cellular mechanisms .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, compounds containing the oxadiazole group have been reported to possess anti-inflammatory properties. This is particularly relevant in the development of treatments for chronic inflammatory diseases where modulation of inflammatory pathways is crucial .

Material Science Applications

Polymeric Materials

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and UV resistance. Such materials are valuable in coatings and packaging applications where durability and protection from environmental factors are essential.

Nanotechnology

In nanotechnology applications, this compound can serve as a precursor for synthesizing nanoparticles with tailored properties. These nanoparticles can be utilized in drug delivery systems or as contrast agents in medical imaging due to their ability to be functionalized with various targeting ligands .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of several oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited higher activity against Gram-positive strains due to their ability to penetrate bacterial membranes effectively .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF7 and HCT116) revealed that specific modifications to the oxadiazole structure significantly enhanced cytotoxicity. The mechanism was linked to the induction of oxidative stress leading to increased apoptosis rates in treated cells .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-4-((3-(3-Ethoxyphenyl)-1,2,4-Oxadiazol-5-yl)methyl)pyrazine-2,3-dione ()

- Core Structure : Pyrazine-2,3-dione.

- Substituents :

- Position 1: 4-Chlorophenyl (vs. 3,5-dimethylphenyl in the target compound).

- Position 4: 3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl (vs. 3-(2,4-dimethylphenyl)-1,2,4-oxadiazole in the target).

- Key Differences :

6-[1-(4-Fluorophenyl)-1H-Pyrazol-5-yl]-2-(3-Methoxyphenyl)-4-Methyl-1,2,4-Triazine-3,5(2H,4H)-dione ()

- Core Structure : Triazine-3,5-dione (vs. pyrazine-2,3-dione).

- Substituents :

- Fluorophenyl and methoxyphenyl groups.

- Key Differences :

Pyrazoline and Pyrazole Derivatives

1-(3,4-Dimethylphenyl)-3-Phenyl-5-(4-Alkoxyphenyl)-2-Pyrazolines ()

- Core Structure : 2-Pyrazoline (a five-membered dihydro-pyrazole ring).

- Substituents :

- 3,4-Dimethylphenyl at position 1, phenyl at position 3, and 4-alkoxyphenyl at position 5.

- Alkoxy groups (e.g., methoxy, ethoxy) enhance solubility but may decrease bioavailability due to metabolic cleavage .

5-(Aryl)-{3-[4-(2-Phenyl-4-Benzylidene-5-Oxo-Imidazol-1-yl)]phenyl}-4,5-Dihydropyrazoles ()

- Core Structure : 4,5-Dihydropyrazole fused with imidazolone.

- Substituents : Benzylidene and aryl groups.

- Key Differences: The imidazolone moiety introduces additional hydrogen-bonding sites.

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analogs; †Calculated using molecular formula approximations.

Research Findings

Synthetic Methods :

- Pyrazine-dione derivatives (e.g., ) are synthesized via multi-step reactions involving hydrazine derivatives and cyclization under reflux conditions, similar to pyrazoline syntheses in .

- The presence of oxadiazole rings (as in the target compound) often requires coupling reactions using carbodiimides or nitrile oxides .

- Biological Activity: Pyrazole and pyrazoline derivatives () exhibit antimicrobial properties, suggesting that the target compound’s oxadiazole and dimethylphenyl groups could confer similar activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.